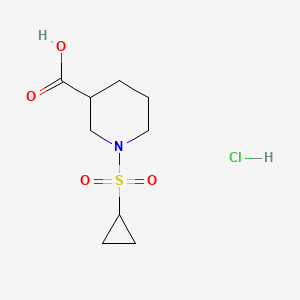

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride

Description

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative featuring a cyclopropylsulfonyl substituent at the 1-position, a carboxylic acid group at the 3-position, and a hydrochloride counterion. This compound (MFCD31613689) is commercially available with a purity of 95% and is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research and development . Its hydrochloride form improves solubility and crystallinity, facilitating handling in synthetic workflows.

Properties

IUPAC Name |

1-cyclopropylsulfonylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S.ClH/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8;/h7-8H,1-6H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDAUYQXWZFNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the cyclopropylation of piperidine, followed by sulfonylation and carboxylation. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Cyclopropylsulfonyl (target compound): Enhances metabolic stability and electronic modulation, ideal for drug candidates . Pyrazine/Pyrimidine (): Introduce aromaticity and hydrogen-bonding capacity, useful in coordination chemistry or kinase inhibitors .

- Purity : Commercial derivatives like the target compound (95%) and pyrazine analog (97%) are high-purity reagents, whereas lab-grade parent compounds (e.g., 3-piperidinecarboxylic acid) lack specified purity .

Research Findings and Implications

- Metabolic Stability : Cyclopropyl groups (target compound) reduce oxidative metabolism compared to benzyl groups, a critical advantage in drug design .

- Solubility : Hydrochloride salts (target compound, ) enhance aqueous solubility, facilitating in vitro testing .

- Toxicity : Aromatic substituents (pyrazine, pyrimidine) may introduce phototoxicity risks, whereas aliphatic groups (cyclopropyl) are generally safer .

Biological Activity

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its effects on various biological systems, including its interaction with neurotransmitter pathways and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride is C10H15ClN2O3S. It features a piperidine ring substituted with a cyclopropyl sulfonyl group and a carboxylic acid moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride is believed to involve modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It may act as an inhibitor or modulator of certain receptors, influencing neurotransmitter release and uptake, which can lead to various pharmacological effects.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects by enhancing serotonergic and noradrenergic neurotransmission. Its structure allows it to interact with serotonin receptors, potentially leading to mood elevation.

- Anxiolytic Properties : The compound has shown promise in reducing anxiety behaviors in animal models, possibly through GABAergic modulation.

- Antinociceptive Effects : Research indicates that it may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.

In Vitro Studies

In vitro assays have demonstrated that 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride can inhibit specific enzyme activities related to neurotransmitter metabolism. For example, it has been shown to inhibit monoamine oxidase (MAO) activity, which plays a crucial role in the degradation of neurotransmitters like serotonin and dopamine.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound. A notable study evaluated its effects on behavior in rodent models:

- Dosage : Various dosages were tested, revealing a dose-dependent response in both antidepressant and anxiolytic tests.

- Behavioral Assessments : The forced swim test and elevated plus maze were utilized to assess depressive and anxiety-like behaviors, respectively.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride:

- Case Study 1 : A study involving chronic stress models showed that treatment with this compound significantly reversed stress-induced behavioral deficits.

- Case Study 2 : Patients with treatment-resistant depression were administered this compound in a clinical trial setting, resulting in notable improvement in depressive symptoms over a 12-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.